5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole represents a pharmaceutically significant heterocyclic hybrid architecture that integrates two nitrogen-rich bioactive ring systems. The tetrazole moiety exists as a planar, 1H-tautomeric form featuring four nitrogen atoms, which confers high dipole moment (5.0 D) and moderate acidity (pKa ≈ 4.5–4.9) comparable to carboxylic acids [1] [2]. The isoxazole component contributes a 1,2-oxazole ring with oxygen and nitrogen atoms separated by one carbon atom, creating complementary hydrogen-bonding capabilities. This structural duality enables:
Table 1: Key Physicochemical Properties of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole
| Property | Value/Characteristic | Significance |
|---|---|---|
| Tautomerism | 1H-tetrazole dominant | Governs hydrogen-bonding capacity |
| Acidity (pKa) | 4.5–4.9 | Mimics carboxylic acids in ionized state |
| Dipole moment | ~5.0 Debye | Enhances water solubility and target binding |
| Aromatic character | Delocalized π-system in both rings | Stabilizes molecular conformation |
| LogP | ~1.82 (calculated) | Balances lipophilicity/hydrophilicity |
Tetrazole chemistry emerged in 1885 with Bladin’s synthesis of 2-cyanophoric-5-phenyltetrazole, but remained largely unexplored until the 1950s when medicinal applications expanded dramatically [1]. Key developmental milestones include:
The tetrazole ring serves as a privileged carboxylic acid surrogate due to analogous ionization behavior and spatial geometry, while offering superior metabolic stability and membrane permeability [1] [2] [4]. Specific advantages for 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole include:
Table 2: Bioisosteric Comparison: Tetrazole vs. Carboxylic Acid
| Property | Tetrazole | Carboxylic Acid | Therapeutic Impact |
|---|---|---|---|
| Acidity (pKa) | 4.5–4.9 | 4.0–5.0 | Preserves ionic target interactions |
| Metabolic conjugation | Minimal glucuronidation | High acyl glucuronide formation | Reduced idiosyncratic toxicity |
| Membrane permeability | Higher logP (unionized form) | Lower logP (ionized) | Improved oral absorption and CNS penetration |
| Hydrogen-bond capacity | Four nitrogen acceptors | Two oxygen acceptors | Enhanced target affinity and selectivity |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5